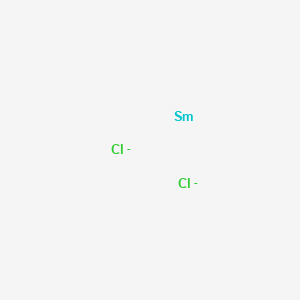
Hafnium carbide (HfC)
Vue d'ensemble
Description
Hafnium carbide (HfC) is a chemical compound of hafnium and carbon . It is one of the most refractory binary compounds known to man with a melting point of approximately 3900 ℃ . Hafnium carbide powder is obtained by the reduction of hafnium oxide with carbon at 1800 to 2000℃ .
Synthesis Analysis
Hafnium carbide is synthesized using a high-pressure solid–solid reaction . The process involves the reduction of hafnium oxide with carbon at temperatures between 1800 to 2000°C . Another method involves the solid-state reaction of hafnium dioxide, lithium carbonate, and metallic magnesium in a stainless-steel autoclave at 700°C for 10 hours .Molecular Structure Analysis
Hafnium carbide has a cubic (rock-salt) crystal structure . It is usually carbon deficient and therefore its composition is often expressed as HfC x (x = 0.5 to 1.0) .Chemical Reactions Analysis
Hafnium carbide undergoes a reduction reaction with hafnium (IV) oxide and carbon to form the carbide powder . The reaction requires high temperatures of 1800 to 2000 °C .Physical And Chemical Properties Analysis
Hafnium carbide has a very high melting point of approximately 3900 ℃ . It has a cubic (rock-salt) crystal structure . The thermophysical properties of HfC, such as input specific energy (enthalpy), melting heat, solidus and liquidus temperatures (4000–4200 K), electrical resistance, and heat capacity for solid and liquid states, have been measured up to 5000 K .Applications De Recherche Scientifique
Exceptional Mechanical Properties
Hafnium Carbide is known for its exceptional mechanical properties . It has high strength and extreme hardness, which makes it a suitable material for applications that require durability and resistance to wear and tear .
Thermal and Electrical Applications
Hafnium Carbide exhibits excellent thermal and electrical properties . It has a high melting point and excellent thermal stability, making it ideal for applications that involve high temperatures . It is also used in electrical applications due to its good electrical conductivity .
Refractory Applications
Hafnium Carbide is the most refractory binary compound known . This means it has an extraordinary resistance to heat and wear, making it suitable for use in furnaces and other high-temperature processes .
Coating Material
Hafnium Carbide is used as a coating material . Its high strength, wear resistance, anti-oxidation, and anti-corrosion properties make it a promising candidate for advanced materials applications .
Biocompatibility
Hafnium Carbide exhibits biocompatibility , which means it is not harmful or toxic to living tissue. This property opens up possibilities for its use in medical applications .
6. Use in Nuclear Power Industry, Aviation, and Rocket Technology Hafnium Carbide is used in the manufacture of protective coatings in the nuclear power industry, aviation, and rocket technology . Its high melting point and thermal stability make it ideal for these applications .
7. Use in Non-Volatile Memory and State-of-the-Art CMOS Devices Hafnium Carbide is used as the dielectric layer in non-volatile memory and state-of-the-art CMOS devices . Its electrical properties make it suitable for these applications .
Use in High-Temperature Experiments
Due to its high melting point and thermal stability, Hafnium Carbide is used in experiments that involve rapid heating by a current pulse, in a time of 5–8 μs . This allows for the measurement of thermal properties with acceptable accuracy .
Safety And Hazards
Orientations Futures
Hafnium carbide is a potential candidate for ultrahigh-temperature ceramics (UHTCs) and has attracted significant interest in recent years . It is suggested that the surface temperature of Cf/HfC should be controlled lower than 2700 °C in reduced pressures for application in thermal protection systems of future space vehicles .
Propriétés
IUPAC Name |
hafnium;methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Hf/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJFNYXPKGDKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923528 | |
| Record name | Hafnium--methane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium carbide (HfC) | |
CAS RN |
12069-85-1 | |
| Record name | Hafnium carbide (HfC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium carbide (HfC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium--methane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















